3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
描述
Structurally, it features:
- A pyrrolo[3,2-d]pyrimidine core with 2,4-dioxo functionalization.
- A 4-bromo-2-methylphenyl carboxamide substituent at the 7-position, introducing halogenated and steric effects that may influence target binding and metabolic stability.
The bromine atom at the para position of the phenyl ring may contribute to electronic effects and halogen bonding with biological targets, a feature observed in related halogenated derivatives .
属性
IUPAC Name |
3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3/c1-13-10-15(23)8-9-17(13)24-20(28)16-12-26(2)19-18(16)25-22(30)27(21(19)29)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTFMYDQYZSJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-benzyl-N-(4-bromo-2-methylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921581-74-0) belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores its pharmacological potential, focusing on mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.3 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidine core substituted at various positions that contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant inhibition of various kinases and have potential applications in cancer therapy. The specific compound under discussion has shown promise as a multi-targeted kinase inhibitor.
-
Kinase Inhibition : The compound has been reported to inhibit several receptor tyrosine kinases (RTKs), including:
- PDGFR (Platelet-Derived Growth Factor Receptor)
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- Abl Kinase : This is particularly relevant in the context of chronic myelogenous leukemia (CML) treatment.
-
Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance:
- It showed better inhibition against A431 cells compared to standard agents like PD153035.
- In vivo studies using COLO-205 tumor models indicated significant tumor growth inhibition and reduced metastasis.
Efficacy in Cancer Models
A study highlighted the efficacy of similar compounds in inhibiting tumor growth in mouse models. The compound with a 2′-Me benzyl substitution was noted for its potent activity against EGFR-dependent cell lines at concentrations significantly lower than standard treatments.
| Compound | Target Kinase | IC50 (µM) | Efficacy |
|---|---|---|---|
| 11a | PDGFR β | 5.5 | Superior to standard agents |
| 19a | VEGFR-2 | 10 | Comparable to existing therapies |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzyl ring significantly affect the biological activity:
- Substituents such as halogens or methoxy groups enhance potency.
- Bulky groups on the 7-position were found to be less tolerated, indicating a need for optimal size and electronic properties for effective binding.
相似化合物的比较
Key Observations :
- Halogenation at the phenyl ring (e.g., bromine in the target compound vs. iodine in ) impacts bioactivity. Iodine at C7 significantly enhances cytotoxicity in cancer cell lines, suggesting that larger halogens may improve target engagement .
- The benzyl group in the target compound may improve blood-brain barrier penetration compared to smaller substituents like methyl .
Antiproliferative Activity
- Iodinated Derivatives: Compounds with iodine at C7 (e.g., ) show IC50 values in the nanomolar range against MDA-MB-231 breast cancer cells, triggering G2/M arrest .
- Brominated Derivatives : While direct data for the target compound are unavailable, bromine’s intermediate electronegativity and size may balance potency and toxicity. Similar brominated analogs exhibit MTDs between 5–10 mg/kg, comparable to LY231514 (5 mg/kg) .
Enzyme Inhibition
Toxicity Profile
- The target compound’s brominated aryl group may reduce acute toxicity compared to chlorinated derivatives. For example, compound 6 () with a chloro substituent has an MTD of 5 mg/kg, while brominated compound 7 has an MTD of 10 mg/kg .
Structure-Activity Relationship (SAR)
- Halogen Effects : Iodine > Bromine > Chlorine in enhancing cytotoxicity, likely due to polarizability and van der Waals interactions .
- Substituent Bulk : Bulky groups (e.g., benzyl) at the 3-position improve kinase inhibition by occupying hydrophobic pockets in targets like KDR (kinase insert domain receptor) .
- Carboxamide vs. Sulfonamide : Carboxamide groups (target compound) may favor hydrogen bonding with Asp1046 in KDR, while sulfonamides () enhance solubility but reduce membrane permeability .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
